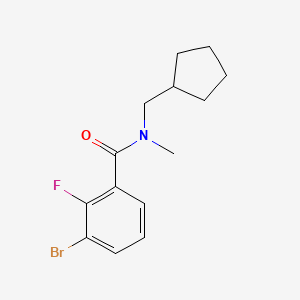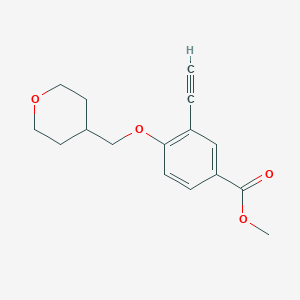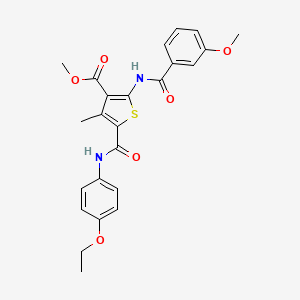![molecular formula C7H3Br2NO2S B12075099 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- CAS No. 1353649-89-4](/img/structure/B12075099.png)
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4H-Thiéno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-méthyl- est un composé hétérocyclique qui présente un système cyclique fusionné combinant un thiophène et un pyrrole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4H-Thiéno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-méthyl- implique généralement la bromation d'un composé thiéno[3,4-c]pyrrole précurseur. Une méthode courante comprend les étapes suivantes :
Matière de départ : La synthèse commence avec la thiéno[3,4-c]pyrrole-4,6(5H)-dione.
Bromation : Le composé est soumis à une bromation à l'aide de brome (Br2) en présence d'un solvant approprié tel que l'acide acétique ou le chloroforme. La réaction est généralement réalisée à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète.
Purification : Le produit résultant est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le dérivé 1,3-dibromo-5-méthyl souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des processus à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés pour le contrôle précis des conditions de réaction, telles que la température et l'ajout de réactifs, peut optimiser encore la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 4H-Thiéno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-méthyl- subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut participer à des réactions redox, où les cycles thiophène et pyrrole peuvent être oxydés ou réduits.
Réactions de couplage : Il peut subir des réactions de couplage, telles que le couplage de Suzuki ou de Stille, pour former des structures plus complexes.
Réactifs et conditions courants
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base (par exemple, l'hydrure de sodium) et d'un solvant approprié (par exemple, le DMF).
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Couplage : Catalyseurs au palladium et ligands appropriés dans des solvants tels que le toluène ou le THF.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine produirait un dérivé amino, tandis que les réactions de couplage pourraient produire des systèmes conjugués étendus.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme un élément de base pour la synthèse de molécules plus complexes.
Biologie et médecine
Dans la recherche biologique et médicinale, les dérivés de ce composé sont étudiés pour leur potentiel en tant qu'agents thérapeutiques. La présence des atomes de brome permet une fonctionnalisation ultérieure, ce qui peut conduire au développement de composés possédant des activités biologiques spécifiques, telles que des propriétés antimicrobiennes ou anticancéreuses.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux de pointe. Sa capacité à subir diverses modifications chimiques en fait un intermédiaire polyvalent dans la production de polymères, de colorants et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme par lequel la 4H-Thiéno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-méthyl- exerce ses effets dépend de son application spécifique. Dans l'électronique organique, son système conjugué permet un transport de charge efficace. En chimie médicinale, son activité biologique peut impliquer des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, conduisant à la modulation de voies biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the bromine atoms allows for further functionalization, which can lead to the development of compounds with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
4H-Thiéno[3,4-c]pyrrole-4,6(5H)-dione : Le composé parent sans substitution de brome.
1,3-Dibromo-5-méthylthiophène : Un dérivé thiophène plus simple avec une substitution de brome similaire.
Thiéno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo- : Un composé étroitement lié sans groupe méthyle.
Unicité
La 4H-Thiéno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-méthyl- est unique en raison de la combinaison des atomes de brome et du groupe méthyle, qui fournissent des sites spécifiques pour une modification chimique ultérieure. Cela permet la création d'une large gamme de dérivés aux propriétés adaptées à diverses applications.
Propriétés
Numéro CAS |
1353649-89-4 |
|---|---|
Formule moléculaire |
C7H3Br2NO2S |
Poids moléculaire |
324.98 g/mol |
Nom IUPAC |
1,3-dibromo-5-methylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C7H3Br2NO2S/c1-10-6(11)2-3(7(10)12)5(9)13-4(2)8/h1H3 |
Clé InChI |
HPTOGBJGZRJBRA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)











![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

